molecular formula C9H13ClN2O4 B6309011 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride CAS No. 2271-58-1

2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride

Cat. No. B6309011
CAS RN: 2271-58-1
M. Wt: 248.66 g/mol
InChI Key: SUYYUQAZZGDCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride (2-ANP) is an organic compound that is used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a molecular weight of 205.6 g/mol and a melting point of 162-164 °C. 2-ANP has a wide range of applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride is used in a variety of scientific research applications, including the study of enzyme reactions, drug metabolism, and biochemical pathways. It is also used as an inhibitor of enzymes that are involved in the metabolism of drugs and other compounds. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride has been used to study the mechanism of action of various drugs and to investigate the effects of drugs on the body.

Mechanism of Action

2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing it from catalyzing its reaction. This inhibition of enzyme activity can be used to study the mechanism of action of drugs and other compounds.
Biochemical and Physiological Effects
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride has been shown to have an inhibitory effect on the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride is a relatively inexpensive and easy to synthesize compound that can be used in a variety of laboratory experiments. It is also relatively non-toxic and can be used in a wide range of concentrations. However, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride can be degraded by light, air, and heat, so it must be stored in a cool, dark place.

Future Directions

There are several potential future directions for the use of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride in scientific research. One potential application is in the development of new drugs and other compounds that target specific enzymes or biochemical pathways. Another potential application is in the development of new methods for the study of enzyme kinetics and drug metabolism. Additionally, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride could be used to study the effects of drugs on various physiological processes, such as the immune system and metabolism. Finally, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride could be used to study the effects of drugs on cell growth and differentiation.

Synthesis Methods

2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride can be synthesized from 4-nitrophenylacetonitrile and 2-amino-1,3-propanediol in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80 °C. The resulting product is then purified by recrystallization from ethanol.

properties

IUPAC Name

2-amino-1-(4-nitrophenyl)propane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4.ClH/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15;/h1-4,8-9,12-13H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYYUQAZZGDCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941302
Record name 2-Amino-1-(4-nitrophenyl)propane-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride

CAS RN

19534-26-0
Record name NSC52710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-(4-nitrophenyl)propane-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.